molecular formula C9H8N2O4 B13068033 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13068033
M. Wt: 208.17 g/mol
InChI Key: XLRDYFRDPQDWFO-UHFFFAOYSA-N
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Description

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a furan ring substituted with an ethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-Phenylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(5-Ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(5-ethylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c1-2-5-3-4-6(14-5)8-10-7(9(12)13)11-15-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

XLRDYFRDPQDWFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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